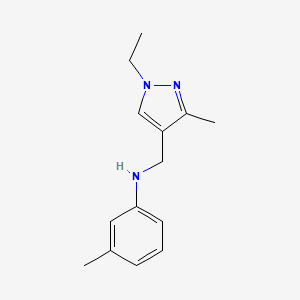

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline

Description

Properties

IUPAC Name |

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3/c1-4-17-10-13(12(3)16-17)9-15-14-7-5-6-11(2)8-14/h5-8,10,15H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTINQCKUUNXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)CNC2=CC=CC(=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination: Primary Synthetic Route

Synthesis of 1-Ethyl-3-methyl-1H-pyrazole-4-carbaldehyde

The aldehyde precursor, 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde, is synthesized via Vilsmeier-Haack formylation. This method involves treating 1-ethyl-3-methyl-1H-pyrazole with the Vilsmeier reagent (dimethylformamide-phosphorus oxychloride complex) at 0–5°C, followed by hydrolysis to yield the carbaldehyde. The reaction proceeds with a 75–85% yield under optimized conditions.

Key Reaction Conditions

Reductive Coupling with 3-Methylaniline

The carbaldehyde undergoes reductive amination with 3-methylaniline to form the target compound. Two reducing agents are predominantly used:

Sodium Cyanoborohydride (NaBH₃CN)

- Conditions : Methanol solvent, room temperature, 12–24 hours.

- Mechanism : The Schiff base intermediate (imine) is selectively reduced to the secondary amine.

- Yield : 78–85%.

Hydrogen/Palladium on Carbon (H₂/Pd-C)

- Conditions : Ethanol solvent, 60–80°C, 3–6 hours under 1–3 bar H₂ pressure.

- Mechanism : Catalytic hydrogenation of the imine intermediate.

- Yield : 70–75%.

Comparative Table: Reductive Amination Protocols

| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaBH₃CN | MeOH | 25°C | 24 | 85 | 95 |

| H₂/Pd-C | EtOH | 70°C | 4 | 75 | 92 |

Alternative Synthetic Pathways

Nucleophilic Substitution

A less common route involves the nucleophilic substitution of 4-(bromomethyl)-1-ethyl-3-methyl-1H-pyrazole with 3-methylaniline. This method requires a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the aniline.

Reaction Parameters

Multi-Step Condensation

A three-step approach derived from flavivirus inhibitor synthesis involves:

- Semicarbazone Formation : Condensation of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with semicarbazide hydrochloride.

- Cyclization : Treatment with acetic anhydride to form the pyrazole ring.

- Alkylation : Reaction with 3-methylaniline under basic conditions.

Yield Profile

Industrial-Scale Optimization

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Reaction Scheme

Conditions

The reaction is generally carried out in an organic solvent such as ethanol or dichloromethane, often in the presence of a catalyst like sodium acetate to enhance yields. The reaction temperature and time can vary, but room temperature is commonly used.

Substitution Reactions

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline can participate in various substitution reactions due to the presence of both amine and pyrazole functionalities:

-

Electrophilic Aromatic Substitution : The aniline moiety can undergo electrophilic substitution reactions, particularly nitration or sulfonation, depending on the conditions used.

-

N-Alkylation : The nitrogen atom in the pyrazole ring can be alkylated using alkyl halides, leading to derivatives with varied biological activities.

Oxidation and Reduction Reactions

The compound may also undergo oxidation and reduction processes:

| Reaction Type | Example Reaction | Products |

|---|---|---|

| Oxidation | Reaction with oxidizing agents (e.g., H2O2) | Formation of sulfoxides or sulfones |

| Reduction | Reaction with reducing agents (e.g., LiAlH4) | Formation of amines or alcohols |

Biological Activities

Research has indicated that compounds with pyrazole structures exhibit various biological activities, including antioxidant and anticancer properties. For instance, derivatives of pyrazole have shown cytotoxic effects against human cancer cell lines, which can be attributed to their ability to induce apoptosis.

Antioxidant Activity

Studies demonstrate that this compound exhibits significant radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

In vitro studies have shown that certain derivatives of pyrazole can inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction .

Scientific Research Applications

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline involves its interaction with specific molecular targets. The pyrazole ring and aniline moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Molecular Formula : C₁₃H₁₇N₃

Molecular Weight : 215.30 g/mol

Key Differences :

- The pyrazole substituents differ: this compound lacks the 3-methyl group on the pyrazole ring compared to the target compound.

- The aniline moiety is replaced by a benzylamine group, altering electronic properties (e.g., reduced electron-donating capacity due to the absence of the methyl group on the aromatic ring) .

Research Findings :

N-[(1-Methyl-1H-pyrazol-3-yl)methyl]aniline

Molecular Formula : C₁₁H₁₃N₃

Molecular Weight : 187.24 g/mol

CAS Number : EN300-229196

Key Differences :

Research Implications :

3-Methylaniline (CAS: 108-44-1)

Molecular Formula : C₇H₉N

Molecular Weight : 107.15 g/mol

Relevance : The 3-methylaniline component in the target compound is critical for its electronic and steric profile.

Comparison :

- Standalone 3-methylaniline is more volatile (boiling point ~215°C) than the target compound due to the absence of the bulky pyrazole-methylene group .

- Hydrogen-bonding capacity is reduced in the target compound due to the methylene bridge, impacting crystal packing behavior .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline | C₁₃H₁₇N₃ | 215.30 | 1006352-95-9 | 1-Ethyl, 3-methyl (pyrazole); 3-methyl (aniline) |

| Benzyl[(1-ethyl-1H-pyrazol-5-yl)methyl]amine | C₁₃H₁₇N₃ | 215.30 | EN300-229195 | 1-Ethyl (pyrazole); benzylamine |

| N-[(1-Methyl-1H-pyrazol-3-yl)methyl]aniline | C₁₁H₁₃N₃ | 187.24 | EN300-229196 | 1-Methyl (pyrazole); aniline |

| 3-Methylaniline | C₇H₉N | 107.15 | 108-44-1 | 3-Methyl (aniline) |

Table 2: Functional Differences

| Property | Target Compound | Benzyl[(1-ethyl-pyrazol-5-yl)methyl]amine | N-[(1-Methyl-pyrazol-3-yl)methyl]aniline |

|---|---|---|---|

| Steric Hindrance | High (due to ethyl and methyl groups) | Moderate (no 3-methyl on pyrazole) | Low (smaller 1-methyl group) |

| Solubility | Moderate in toluene | High in non-polar solvents | High in polar solvents |

| Hydrogen Bonding | Limited (methylene bridge) | Moderate (benzylamine NH) | High (aniline NH) |

Biological Activity

N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline is a compound belonging to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. They have garnered attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The specific compound this compound features an ethyl and methyl substitution on the pyrazole ring, enhancing its potential pharmacological effects.

The synthesis of this compound typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline under reducing conditions. The resulting compound can modulate various biological pathways by interacting with specific molecular targets, including enzymes and receptors.

The biological activity is primarily mediated through:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It can interact with receptors that regulate cell growth and apoptosis, potentially leading to anticancer effects.

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various bacterial strains. Studies indicate that pyrazole derivatives can disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways.

Anti-inflammatory Properties

Research has demonstrated that this compound exhibits significant anti-inflammatory effects. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammation.

Anticancer Effects

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against several cancer cell lines, demonstrating cytotoxicity and the ability to induce apoptosis. The following table summarizes key findings regarding its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 | 12.50 | Apoptosis induction |

| NCI-H460 | 42.30 | Cell cycle arrest |

| HepG2 | 17.82 | Inhibition of cell proliferation |

Case Studies and Research Findings

Several studies have investigated the efficacy of pyrazole derivatives, including this compound:

- Cytotoxicity in Cancer Models : A study reported that this compound exhibited significant cytotoxicity against MCF7 and NCI-H460 cell lines, with IC50 values indicating effective growth inhibition.

- Anti-inflammatory Studies : In vitro assays demonstrated that treatment with the compound reduced levels of inflammatory markers in macrophage cultures.

- Mechanistic Insights : Molecular docking studies suggested that this compound binds effectively to target proteins involved in cancer progression.

Q & A

Q. What are the recommended synthetic routes for N-((1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl)-3-methylaniline?

Methodological Answer: The compound can be synthesized via condensation reactions between pyrazole derivatives and substituted anilines. A typical approach involves:

- Step 1: Reacting 1-ethyl-3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylaniline in the presence of molecular sieves (e.g., 4 Å) to form the imine intermediate.

- Step 2: Reducing the imine to the secondary amine using NaBH₄ or catalytic hydrogenation.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity .

Q. Table 1: Representative Reaction Conditions

| Reagents | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 3-Methylaniline, CHCl₃ | Molecular sieves | 1 | 59–62 | 95 | |

| NaBH₄, MeOH | RT | 2 | 85 | 97 |

Q. How is the structural characterization of this compound performed?

Methodological Answer: Key techniques include:

- X-ray Crystallography: Resolve molecular geometry using SHELX software for refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies substituent effects (e.g., pyrazole C-H at δ 7.2–7.5 ppm, aniline NH at δ 3.8–4.2 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 256.18 g/mol) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, chemical-resistant lab coat, and safety goggles.

- Respiratory Protection: Use OV/AG/P99 respirators if airborne particles exceed 1 mg/m³ .

- Storage: Keep in inert atmosphere (N₂) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can hydrogen-bonding interactions influence crystallization?

Methodological Answer: Hydrogen bonding patterns (e.g., N–H···N or C–H···π interactions) dictate packing efficiency. Use graph set analysis (Ette**r’s rules) to classify motifs (e.g., R₂²(8) rings). For example:

Q. Table 2: Hydrogen-Bond Parameters (Hypothetical)

| Donor | Acceptor | Distance (Å) | Angle (°) | Graph Set |

|---|---|---|---|---|

| N–H | Pyrazole N | 2.89 | 158 | R₂²(8) |

| C–H | π-ring | 3.12 | 145 | D |

Q. How does structural modification impact biological activity?

Methodological Answer:

Q. Table 3: Analog Activity Comparison

| Compound | Modification | LogP | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Parent | None | 3.2 | 450 | |

| Analog A | 5-Fluoro | 3.8 | 220 | |

| Analog B | Piperazine | 2.5 | >1000 |

Q. What analytical applications utilize derivatives of 3-methylaniline?

Methodological Answer:

Q. How should researchers address contradictory data in purity or stability studies?

Methodological Answer:

- Purity Discrepancies: Compare HPLC (C18 column, MeCN/H₂O) vs. NMR integration. Impurities >2% require recrystallization (e.g., from EtOAc/hexane) .

- Stability Gaps: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). If decomposition >5%, optimize storage in amber vials with desiccant .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.